5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride
Overview
Description
5-Cyclohexyl-1H-pyrazol-3-ylamine hydrochloride is a chemical compound with the molecular formula C9H16ClN3 . It is a white solid and is used as a pharmaceutical building block .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h6-7H,1-5H2,(H3,10,11,12);1H . This indicates that the compound has a pyrazole ring with a cyclohexyl group attached to it.Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.7 . It is a white solid .Scientific Research Applications
Pharmacological Effects and Therapeutic Applications
Pyrazoline derivatives have been recognized for their extensive pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and neuroprotective properties. These effects highlight the compound's potential in developing treatments for a wide range of conditions. Notably, pyrazolines have been explored for their role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, showcasing their neuroprotective capabilities. The compounds' inhibitory actions on enzymes like monoamine oxidase and acetylcholinesterase underpin their therapeutic potential in managing neurodegenerative disorders (Ahsan et al., 2022).
Synthetic and Medicinal Chemistry
In the realm of synthetic and medicinal chemistry, pyrazoline derivatives are pivotal for their utility as intermediates in synthesizing heterocyclic compounds. Their structural diversity allows for the creation of various bioactive molecules, emphasizing the compound's role in drug discovery and development processes. The synthesis of pyrazoline derivatives through multicomponent reactions has been particularly noted for its efficiency, offering pathways to biologically active molecules with potential pharmaceutical applications (Becerra et al., 2022).
Antimicrobial Activity
Research into pyrazoline derivatives has also demonstrated significant antimicrobial activity, suggesting these compounds could be effective against a range of microbial pathogens. This antimicrobial potential is particularly relevant in the search for new treatments for bacterial and fungal infections, highlighting the importance of these compounds in developing novel antimicrobial agents (Jain & Singhal, 2020).
Properties
IUPAC Name |
5-cyclohexyl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c10-9-6-8(11-12-9)7-4-2-1-3-5-7;/h6-7H,1-5H2,(H3,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFRRVMVLTSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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